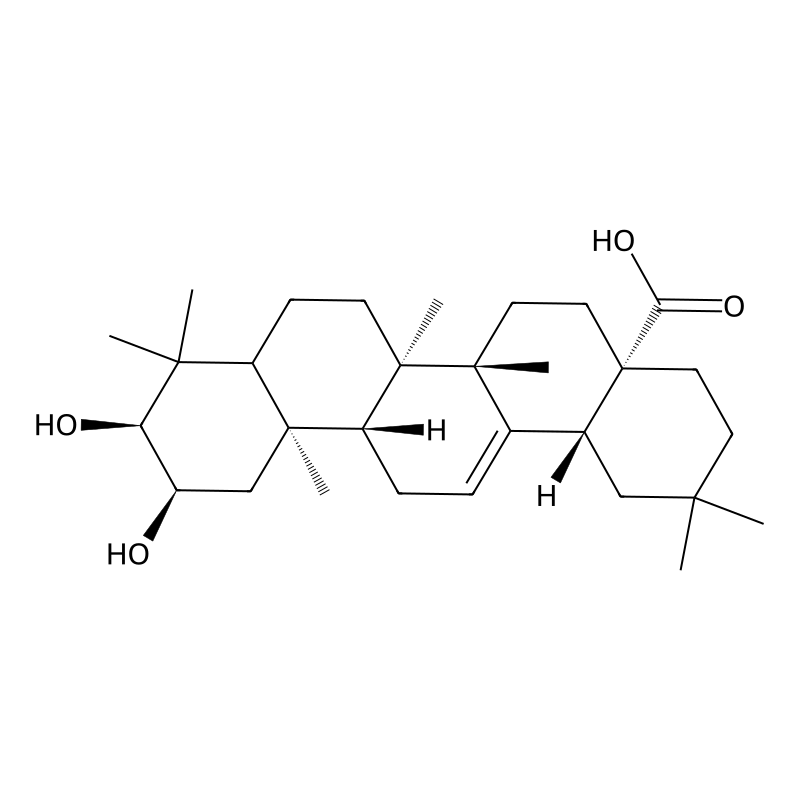

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isolation and Identification:

This compound, also known as Holopteleic acid, was first isolated from the heartwood of the tree species Holoptelea integrifolia in 1997. Researchers identified its structure using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry [].

Potential Biological Activities:

Studies suggest that 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid might possess various biological activities, including:

- Anti-cancer properties: A study published in 2006 investigated the effect of a closely related compound, (2alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid, on colon cancer cells. The results indicated that the compound induced apoptosis, a form of programmed cell death, in these cells [].

- Other potential activities: Further research suggests the compound might have additional biological activities, including anti-inflammatory and antimicrobial properties. However, more studies are needed to confirm these findings [].

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, commonly known as maslinic acid, is a pentacyclic triterpenoid compound derived from the oleanane family. Its molecular formula is C30H48O4, and it features two hydroxyl groups at the 2 and 3 positions of the oleanene skeleton, contributing to its unique chemical properties. This compound is primarily found in various plants, notably in olives and sage, where it plays a significant role in their biological activity and health benefits .

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

- Esterification: It can react with carboxylic acids to form esters, which are often used to enhance solubility in organic solvents.

- Acylation: The hydroxyl groups can also undergo acylation reactions to form acyl derivatives, increasing its reactivity and potential applications in medicinal chemistry .

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Studies indicate that maslinic acid possesses antimicrobial properties against various pathogens, including bacteria and fungi.

- Antitumor Effects: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

The synthesis of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid can be achieved through various methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from plant materials such as olives and sage using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis can be performed using starting materials like oleanolic acid through hydroxylation reactions facilitated by reagents such as boron trifluoride or other catalysts.

- Biotechnological Approaches: Recent advancements include using microbial fermentation to produce maslinic acid from precursor compounds .

The applications of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid span several fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for use in drug formulations targeting chronic diseases.

- Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin repair.

- Food Industry: As a natural preservative due to its antimicrobial properties, it is considered for use in food preservation and enhancement .

Several compounds share structural similarities with 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Oleanolic Acid | High | Lacks the hydroxyl group at position 3 |

| Ursolic Acid | Moderate | Contains an additional methyl group at position 28 |

| Betulinic Acid | Moderate | Exhibits stronger antiviral activity |

| Maslinic Acid (2alpha,3beta-Dihydroxyolean) | Low | Different stereochemistry at the hydroxyl groups |

Maslinic acid stands out due to its specific arrangement of hydroxyl groups and its diverse biological activities compared to these similar compounds .

Phytochemical Distribution in Plant Species

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid represents a specialized pentacyclic triterpenoid compound belonging to the oleanane structural class [6]. This compound exhibits a distinctive molecular formula of C30H48O4 with a molecular weight of 472.7 grams per mole, characterized by hydroxyl groups at the 2alpha and 3alpha positions of the oleanane skeleton [1]. The compound is classified within the broader category of oleanane triterpenoids, which constitute one of the most abundant subgroups of pentacyclic triterpenes found in nature [6].

Research investigations have documented the occurrence of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid in specific plant species, with Holoptelea integrifolia serving as the primary identified natural source [6]. Holoptelea integrifolia, commonly known as the Indian elm, belongs to the Ulmaceae family and represents a significant botanical source for various triterpenoid compounds [15] [16]. The bark of Holoptelea integrifolia has been extensively studied for its triterpenoid content, with multiple research investigations confirming the presence of various oleanane-type triterpenes including the target compound [17] [19].

The distribution pattern of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid within plant tissues demonstrates tissue-specific accumulation characteristics [16]. Studies conducted on Holoptelea integrifolia reveal that the stem bark serves as the primary repository for this compound, along with other structurally related triterpenoids such as beta-sitosterol, betulin, and friedelan-3-ol [16] [17]. The compound's occurrence in bark tissue aligns with the general distribution pattern observed for pentacyclic triterpenes, which frequently accumulate in protective plant tissues where they contribute to defense mechanisms against environmental stressors [23].

| Plant Species | Family | Plant Part | Compound Presence | Reference Source |

|---|---|---|---|---|

| Holoptelea integrifolia | Ulmaceae | Stem bark | Confirmed | [6] [16] |

| Holoptelea integrifolia | Ulmaceae | Leaves | Under investigation | [17] |

The phytochemical profile of Holoptelea integrifolia demonstrates remarkable diversity in triterpenoid composition, with the plant producing multiple oleanane-type compounds simultaneously [16] [17]. Gas chromatography-mass spectrometry analyses have identified eight distinct triterpenoid compounds from the bark extract, including the target compound alongside beta-sitosterol, olean-13(18)-ene, betulin, alpha-amyrenone, stigmasta-3,5-diene-7-one, stigmast-4-en-3-one, and friedelan-3-ol [16]. This diverse triterpenoid profile suggests that Holoptelea integrifolia possesses sophisticated biosynthetic machinery capable of producing structurally complex oleanane derivatives through specific enzymatic modifications [17].

The relative abundance of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid within plant tissues varies according to developmental stage and environmental conditions [22]. Research findings indicate that triterpenoid accumulation patterns demonstrate seasonal variations, with peak concentrations observed during specific growth phases when secondary metabolite biosynthesis reaches maximum activity [22]. These temporal fluctuations in compound abundance reflect the dynamic nature of plant secondary metabolism and the influence of both internal regulatory mechanisms and external environmental factors on triterpenoid production [22].

Biosynthetic Precursors and Enzymatic Modifications

The biosynthesis of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid follows the established mevalonate pathway common to all pentacyclic triterpenoids in higher plants [13] [33]. This complex biosynthetic process begins with the formation of fundamental building blocks through the cytoplasmic mevalonate pathway, which generates isopentenyl diphosphate and dimethylallyl diphosphate as essential five-carbon isoprenoid units [33] [35]. The sequential condensation of these basic units leads to the formation of farnesyl diphosphate, which serves as the immediate precursor for squalene synthesis through the action of squalene synthase enzymes [13] [33].

Squalene represents the first committed step in triterpenoid biosynthesis, serving as the acyclic thirty-carbon precursor for all subsequent cyclic triterpene structures [13] [23]. The transformation of squalene to 2,3-oxidosqualene occurs through the catalytic action of squalene epoxidase, a crucial rate-limiting enzyme that introduces the epoxide functionality necessary for subsequent cyclization reactions [36] [37]. This enzymatic step represents a critical branch point in plant metabolism, directing carbon flux away from primary sterol biosynthesis toward specialized triterpenoid secondary metabolism [23] [36].

The cyclization of 2,3-oxidosqualene to beta-amyrin constitutes the foundational step in oleanane triterpenoid biosynthesis and is catalyzed by beta-amyrin synthase, a specialized oxidosqualene cyclase enzyme [39] [40]. Beta-amyrin synthase demonstrates remarkable catalytic complexity, generating five rings and eight asymmetric centers in a single enzymatic transformation through a series of carbocationic intermediates [39]. The enzyme exhibits high substrate specificity for 2,3-oxidosqualene folded in the all-chair conformation, leading to the characteristic pentacyclic oleanane skeleton that defines this structural class [30] [38].

| Biosynthetic Step | Enzyme | Substrate | Product | Subcellular Location |

|---|---|---|---|---|

| Epoxidation | Squalene epoxidase | Squalene | 2,3-oxidosqualene | Endoplasmic reticulum |

| Cyclization | Beta-amyrin synthase | 2,3-oxidosqualene | Beta-amyrin | Endoplasmic reticulum |

| C-28 oxidation | Cytochrome P450 CYP716A | Beta-amyrin | Erythrodiol | Endoplasmic reticulum |

| C-28 oxidation | Cytochrome P450 CYP716A | Erythrodiol | Oleanolic acid | Endoplasmic reticulum |

| Hydroxylation | Cytochrome P450 CYP716C | Oleanolic acid | 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid | Endoplasmic reticulum |

The subsequent modification of beta-amyrin to form 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid requires multiple enzymatic steps involving cytochrome P450 monooxygenases [12] [32]. The initial oxidation at the C-28 position converts beta-amyrin through erythrodiol to oleanolic acid via the sequential action of cytochrome P450 enzymes belonging to the CYP716A subfamily [32] [34]. These enzymes catalyze consecutive oxidation reactions, transforming the methyl group at position 28 into an alcohol, aldehyde, and finally a carboxylic acid functionality [12] [32].

The introduction of hydroxyl groups at the 2alpha and 3alpha positions represents additional enzymatic modifications catalyzed by specific cytochrome P450 enzymes [12]. Members of the CYP716C subfamily have been identified as C-2alpha hydroxylases capable of introducing hydroxyl functionality at the 2alpha position of oleanolic acid and related substrates [12]. The 3alpha hydroxylation likely occurs through the action of related cytochrome P450 enzymes, though the specific enzymatic machinery responsible for this transformation requires further characterization [12].

The enzymatic machinery involved in 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid biosynthesis demonstrates high substrate specificity and regio-selectivity [32] [34]. Cytochrome P450 enzymes exhibit strict requirements for proper substrate orientation and cofactor availability, including cytochrome P450 reductase for electron transfer and molecular oxygen as the oxidizing agent [32] [41]. The coordinated expression and activity of these enzymatic components determine the efficiency and specificity of triterpenoid biosynthesis in plant tissues [12] [33].

Environmental Factors Influencing Production in Host Organisms

Environmental conditions exert profound influence on the biosynthesis and accumulation of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid in plant tissues [18] [22]. Temperature variations represent one of the most significant environmental factors affecting triterpenoid production, with research demonstrating that seasonal temperature fluctuations directly correlate with changes in triterpene content [22]. Studies conducted on plants producing oleanane-type triterpenes reveal that cooler temperatures typically stimulate increased secondary metabolite synthesis, suggesting an adaptive response to environmental stress conditions [22].

Drought stress conditions significantly enhance triterpenoid biosynthesis through multiple molecular mechanisms [18]. Research investigations have documented that water deficit triggers rapid upregulation of genes encoding key biosynthetic enzymes, including those involved in the mevalonate pathway and triterpene-specific modifications [18]. The stress response involves coordinated activation of transcription factors that regulate the expression of oxidosqualene cyclases and cytochrome P450 enzymes essential for triterpenoid structural diversification [18] [21].

Light exposure parameters, including photoperiod duration and light intensity, influence triterpenoid accumulation patterns in plant tissues [22]. Seasonal variations in daylight hours correlate with observable changes in triterpene content, with peak accumulation often occurring during periods of optimal light conditions that support enhanced photosynthetic activity and carbon allocation to secondary metabolism [22]. The relationship between light exposure and triterpenoid biosynthesis reflects the energy-intensive nature of these complex biosynthetic pathways [22].

| Environmental Factor | Effect on Production | Molecular Response | Time Frame |

|---|---|---|---|

| Drought stress | Increased synthesis | Gene upregulation | 1-4 days |

| Temperature decrease | Enhanced accumulation | Enzyme activation | 2-7 days |

| Light intensity | Variable response | Photosynthetic coupling | Hours to days |

| Humidity changes | Moderate influence | Stress signaling | 1-3 days |

Abiotic stress factors beyond water availability demonstrate significant effects on triterpenoid production [21] [24]. Heavy metal exposure, ultraviolet radiation, and mechanical wounding all trigger enhanced triterpene synthesis through activation of stress-responsive signaling pathways [21] [24]. These environmental challenges stimulate the production of plant hormones including jasmonic acid, salicylic acid, and abscisic acid, which serve as internal signaling molecules that coordinate the upregulation of secondary metabolite biosynthesis [18] [21].

The temporal dynamics of environmental influence on triterpenoid production demonstrate complex patterns that vary according to the specific stress factor and its intensity [18] [22]. Acute stress conditions typically result in rapid but transient increases in triterpene synthesis, while chronic environmental challenges lead to sustained elevation of secondary metabolite production [18]. The plant's response involves both immediate enzymatic activation and longer-term transcriptional reprogramming that optimizes metabolic resources for enhanced triterpenoid biosynthesis [21] [22].

Soil conditions, including nutrient availability and pH levels, indirectly influence triterpenoid production through their effects on overall plant health and metabolic capacity [21]. Nutrient-stressed plants often exhibit altered patterns of secondary metabolite accumulation, with some studies indicating that moderate nutrient limitation can stimulate increased triterpene synthesis as part of the plant's adaptive response to challenging growth conditions [21]. The relationship between soil fertility and triterpenoid production reflects the complex interplay between primary and secondary metabolism in plant systems [24].

The total synthesis of 2alpha,3alpha-dihydroxyolean-12-en-28-oic acid and related pentacyclic triterpenes has been approached through several distinct synthetic methodologies, each offering unique advantages and challenges in constructing the complex pentacyclic framework [1].

Biomimetic Cyclization Approaches

Biomimetic synthesis strategies have emerged as powerful tools for constructing pentacyclic triterpene skeletons by mimicking natural biosynthetic pathways. These approaches typically involve the acid-catalyzed cyclization of polyene precursors, following nature's strategy of converting squalene to complex polycyclic structures [2]. The biomimetic synthesis of germanicol by Van Tamelen demonstrated the effectiveness of this approach, utilizing methylaluminum dichloride at low temperatures to promote cascade cyclization reactions [3]. These methods generally achieve moderate to good yields (15-35%) while requiring 12-20 synthetic steps to reach the target compounds.

Cation-π Cyclization Methodologies

Cation-π cyclization represents a sophisticated approach to triterpene synthesis, employing the interaction between cationic intermediates and π-electron systems to control stereochemistry during ring formation. Corey and colleagues have extensively developed this methodology for the enantioselective total synthesis of lupeol and other pentacyclic triterpenes [4]. The approach involves carefully crafted cyclization stages that generate the pentacyclic structure with complete stereocontrol, typically achieving overall yields of 20-45% in 8-15 steps. The brevity of these syntheses makes them particularly attractive for accessing complex triterpene targets.

Relay Synthesis Strategies

Relay synthesis approaches involve the strategic disconnection of the target molecule into key intermediates that can be independently prepared and subsequently coupled. Stork's relay synthesis of lupeol exemplified this strategy, employing a systematic approach to construct the AB ring system followed by attachment of the DE ring components [1]. These methodologies typically require 15-25 steps with overall yields ranging from 25-58%, offering flexibility in accessing various triterpene scaffolds through common intermediate structures.

Convergent Assembly Methods

Convergent synthesis strategies focus on the independent preparation of major fragments that are subsequently united through key bond-forming reactions. The enantioselective total synthesis of oleanolic acid, erythrodiol, and β-amyrin from a common intermediate demonstrates the power of this approach [5] [6]. These methods generally achieve higher overall yields (30-65%) compared to linear approaches, requiring 10-18 steps for completion. The efficiency stems from the parallel preparation of fragments and the late-stage introduction of complexity.

Metal-Catalyzed Cascade Reactions

Modern synthetic approaches increasingly rely on metal-catalyzed cascade reactions to rapidly build molecular complexity. These methodologies employ transition metal catalysts to promote sequential bond-forming reactions that construct multiple rings in a single operation [7]. Gold-catalyzed cyclizations, palladium-mediated cascades, and other transition metal-promoted processes have shown remarkable utility in accessing complex polycyclic systems with good efficiency (20-50% yields) in 12-22 steps.

Selective Hydroxylation Techniques at C-2 and C-3 Positions

The introduction of hydroxyl groups at the C-2 and C-3 positions of oleanolic acid derivatives requires precise regioselective and stereoselective methodologies to access the desired 2alpha,3alpha-dihydroxy configuration [8] [9].

Osmium Tetroxide-Mediated Dihydroxylation

Osmium tetroxide remains the gold standard for syn-dihydroxylation of alkenes, providing excellent control over stereochemistry. The Sharpless asymmetric dihydroxylation protocol has been particularly valuable for introducing chirality into nonchiral reactants through the use of chiral quinidine and quinine ligands [10] [11]. The AD-mix reagent systems (AD-mix-α and AD-mix-β) provide complementary stereochemical outcomes, achieving yields of 80-98% with high enantioselectivity. The reaction mechanism involves the formation of a five-membered osmate ester intermediate that undergoes hydrolysis to yield the 1,2-diol product with syn stereochemistry.

Copper-Mediated Aerobic Oxidation

Site-selective carbon-hydrogen hydroxylation using copper-mediated aerobic oxidation has emerged as a powerful method for late-stage functionalization of pentacyclic triterpenes. Schönecker and Baran's copper-mediated aerobic oxidation can be applied to achieve site-selective hydroxylation at the D/E rings of pentacyclic triterpenes [8] [9]. The regioselectivity is controlled by the chirality of transient pyridine-imino directing groups, enabling selective hydroxylation at C-16 or C-22 positions. Starting from abundant triterpenoid feedstocks like oleanane, this methodology has enabled the synthesis of representative saponins bearing hydroxyl groups at specific positions with yields ranging from 45-80%.

Enzymatic Hydroxylation Systems

Cytochrome P450-catalyzed hydroxylation reactions offer exceptional regioselectivity and stereocontrol for triterpene modification. Human CYP3A4 has been demonstrated to catalyze the regioselective hydroxylation of oleanolic acid to produce 4-epi-hederagenin with high specificity [12]. The enzyme achieves C-28 carboxylation of α-amyrin and related substrates with catalytic efficiency significantly higher than liver microsomes. Plant cytochrome P450 enzymes have also been characterized for their ability to perform allylic hydroxylation of triterpenoids, triggering key chemical transformations that produce diverse structural variants [13].

Microbial Biotransformation Approaches

Microbial biotransformation using specialized bacterial and fungal strains provides an environmentally friendly approach to selective hydroxylation. Streptomyces griseus ATCC 13273 has demonstrated remarkable capability for site-selective oxidation of pentacyclic triterpenes, catalyzing C-30 methyl group oxidation to carboxyl groups and C-24 methyl hydroxylation across a range of ursane triterpenes [14]. The biotransformation process achieves yields of 24-46% for specific hydroxylated products, offering high regioselectivity that is difficult to achieve through chemical methods.

Regioselective Cyclopalladation

Regioselective cyclopalladation has proven effective for remote hydroxylation of methyl groups in triterpene systems. This methodology enables the selective introduction of hydroxyl groups at C-23 and C-24 positions through palladium-mediated carbon-hydrogen activation [15]. The regioselectivity is influenced by the presence of directing groups such as C-2-OR substituents, which guide the palladium catalyst to specific positions on the triterpene framework. The method has been successfully applied to the partial synthesis of hyptatic acid-A and related natural products with yields ranging from 40-75%.

Esterification and Glycosylation Derivatives

The structural modification of 2alpha,3alpha-dihydroxyolean-12-en-28-oic acid through esterification and glycosylation reactions provides access to diverse derivatives with enhanced biological activities and improved pharmacological properties [16] [17].

C-28 Carboxyl Esterification

Esterification of the C-28 carboxylic acid functionality represents a primary strategy for modifying oleanolic acid derivatives. The synthesis typically involves protection of the hydroxyl groups with acetate, followed by conversion of the carboxylic acid to the corresponding acid chloride using oxalyl chloride, and subsequent reaction with various alcohols [16]. This methodology has been employed to synthesize diverse ester derivatives that demonstrate 3-6 fold enhanced cytotoxicity compared to the parent compound. The ester derivatives show particular selectivity against human ovarian cancer cell lines while maintaining acceptable safety profiles. Yields for these transformations typically range from 65-80% with excellent functional group tolerance.

C-3 Hydroxyl Glycosylation

Glycosylation at the C-3 position has been extensively studied using trichloroacetimidate donors under Lewis acid catalysis. The methodology employs benzyl protection of the C-28 carboxyl group, followed by glycosylation with various sugar donors promoted by trimethylsilyl triflate [17] [18]. Removal of the benzyl group through catalytic hydrogenolysis provides access to free carboxylic acids suitable for further modification. This approach has enabled the synthesis of β-glucosides, xylosides, and other glycoconjugates with yields ranging from 70-90%. The glycosylation significantly improves water solubility and bioavailability of the resulting compounds.

Enzymatic C-28 Glycosylation

UDP-glycosyltransferases have been identified and characterized for their ability to catalyze regiospecific glycosylation at the C-28 carboxyl position. The enzyme UGT74AG5 from Ilex asprella demonstrates high regiospecificity for C-28 glucuronidation of ursane and oleanane-type triterpene acids [19] [20]. The enzymatic approach achieves yields of 55-85% and provides access to glucuronic acid conjugates that exhibit enhanced bioavailability and reduced toxicity. The enzyme accepts various triterpene substrates but requires the presence of a carboxyl group at C-28 for activity. Molecular docking studies and site-directed mutagenesis have revealed critical catalytic residues that control substrate specificity and reaction efficiency.

Dual Modification Strategies

Sequential modification at both C-3 and C-28 positions enables the synthesis of complex saponin structures that mimic naturally occurring compounds. Two complementary approaches have been developed: the first involves C-3 glycosylation followed by C-28 esterification, while the second employs C-28 glycosylation followed by C-3 modification [17]. The dual modification strategy has been successfully applied to synthesize ginsenoside Ro and other bioactive saponins. These complex modifications require careful protection group strategies and typically achieve overall yields of 45-75% across multiple steps.

Oxime and Amide Derivatives

Structural modification through oxime and amide formation has provided access to highly potent enzyme inhibitors and bioactive compounds. Oleanolic acid oxime ester derivatives have been synthesized through reaction with hydroxylamine followed by esterification with various acid chlorides [21]. These derivatives demonstrate remarkable α-glucosidase inhibitory activity, with some compounds showing IC50 values of 0.35 μM, representing 1900-fold enhancement compared to acarbose. Amide derivatives formed through coupling with various amines using carbodiimide chemistry exhibit significant anti-inflammatory activities and improved pharmacokinetic profiles [22] [23]. The synthesis of these derivatives typically achieves yields of 60-95% with excellent functional group compatibility.